Potassium;silver;diiodide

Descripción general

Descripción

Synthesis Analysis

The synthesis of silver nanoparticles, which could be related to the synthesis of silver compounds like potassium silver diiodide, involves the use of various reagents and processes . For instance, negatively charged silver nanoparticles can be obtained using sodium citrate as a reductant, while positively charged silver nanoparticles can be synthesized from the reaction with branched polyethylenimine as a reductant .Molecular Structure Analysis

The molecular structure of the components of potassium silver diiodide can be analyzed separately. Potassium iodide has a molecular formula of IK , while silver diiodide has a molecular formula of AgI2 . The structure adopted by silver iodide is temperature-dependent .Chemical Reactions Analysis

Silver ions, which are part of the potassium silver diiodide compound, have characteristic reactions with various substances . For example, soluble chlorides precipitate silver ion as white silver (I) chloride . Silver (I) oxide precipitates in aqueous ammonia . Silver (I) oxide does not dissolve in excess NaOH .Physical And Chemical Properties Analysis

The physical and chemical properties of the components of potassium silver diiodide, namely silver and potassium , have been extensively studied. Silver has the highest electrical conductivity and thermal conductivity of all metals . Potassium is highly reactive and highly soluble in water .Aplicaciones Científicas De Investigación

Dental Caries Treatment

Silver Diamine Fluoride (SDF) has been used for decades in countries like Japan for treating hypersensitivity in individuals with chronic teeth pain . It’s also used to treat and arrest dental caries . However, its application is limited due to its negative aesthetic effects, which is a black stain where the cavity was present on the tooth .

Reduction of Teeth Staining

Prevention of Dental Erosion

Silver diamine fluoride and Potassium iodide (SDF-KI) has been shown to be effective in the prevention of dental erosion in primary teeth . This in vitro study evaluated the effectiveness of SDF-KI in comparison to casein phosphopeptide-amorphous calcium phosphate fluoride (CPP-ACPF) varnish, sodium fluoride (NaF) varnish, silver diamine fluoride (SDF) alone and deionized water as a control group in the prevention of dental erosion in primary teeth and assessing its staining effect .

Reduction of Soft Tissue Reaction

Application of silver diamine fluoride (SDF) to arrest caries at a defective crown margin resulted in soft tissue reaction . Gingival tissue before and after application of potassium iodide (KI) showed that minor reactions can occur even after protection of soft tissue by petroleum jelly .

Safety and Hazards

The safety data sheets for the components of potassium silver diiodide, namely potassium iodide and lead(II) iodide , provide information on the hazards associated with these substances. Prolonged exposure to iodides may produce iodism in sensitive individuals . Harmful if swallowed or if inhaled, may cause cancer, may damage fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

There are several research directions for the components of potassium silver diiodide. For instance, the combined use of silver diamine fluoride and potassium iodide in disrupting the plaque biofilm microbiome and alleviating tooth discoloration has been explored . The application of potassium iodide following silver diamine fluoride treatment has also been investigated . There are also untapped opportunities offered by iodine clocks for materials science .

Mecanismo De Acción

Target of Action

For instance, potassium iodide primarily targets the thyroid gland . It is used as an oral antithyroid agent for the prevention of radioactive iodine uptake into the thyroid gland during a nuclear radiation emergency .

Mode of Action

Potassium iodide works in the thyroid gland by inhibiting thyroid hormone synthesis and release . This action reduces thyroid gland vascularity, makes thyroid gland tissue firmer, reduces thyroid cell size, reaccumulates follicular colloid, and increases bound iodine levels .

Biochemical Pathways

Silver nanoparticles, which may share some properties with silver in potassium silver diiodide, have been shown to disrupt cellular signaling functions, leading to cell death .

Pharmacokinetics

Potassium iodide is known to be administered orally .

Result of Action

Silver nanoparticles have been shown to induce cytotoxicity, including endoplasmic reticulum stress, lactate dehydrogenase leakage, and enhanced reactive oxygen species level .

Action Environment

The action of potassium silver diiodide can be influenced by environmental factors. For instance, silver nanoparticles can be released into the natural environment due to their broad applications . Moreover, the oxidation of iodide in potassium iodide causes slow loss of iodine content from iodised salts that are exposed to excess air .

Propiedades

IUPAC Name |

potassium;silver;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.2HI.K/h;2*1H;/q+1;;;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTNYCSQBPHLKP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

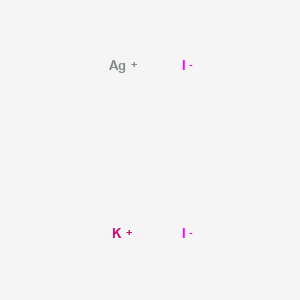

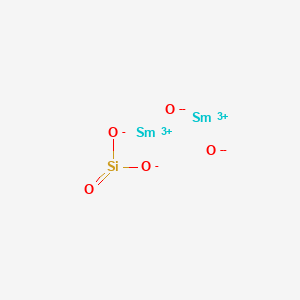

[K+].[Ag+].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgI2K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923392 | |

| Record name | Potassium silver(1+) iodide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.775 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;silver;diiodide | |

CAS RN |

12041-40-6 | |

| Record name | Potassium silver(1+) iodide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tri-μ-iododiiodotetraargentate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)